N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide
CAS No.:
Cat. No.: VC15594306
Molecular Formula: C30H24N2O5
Molecular Weight: 492.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H24N2O5 |
|---|---|
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide |
| Standard InChI | InChI=1S/C30H24N2O5/c1-34-24-11-7-6-10-21(24)29(33)32-30-23(17-31)27(19-13-15-25(35-2)26(16-19)36-3)22-14-12-18-8-4-5-9-20(18)28(22)37-30/h4-16,27H,1-3H3,(H,32,33) |
| Standard InChI Key | DQFAPLOSMVXRRS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)NC(=O)C5=CC=CC=C5OC)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates a benzo[h]chromene scaffold substituted with a 3,4-dimethoxyphenyl group at position 4, a cyano group at position 3, and a 2-methoxybenzamide moiety at position 2 (Figure 1). The benzo[h]chromene system consists of a benzene ring fused to a pyran ring, with additional substituents enhancing its planar, aromatic character. Key functional groups include:
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Methoxy groups: Positioned at the 3- and 4-positions of the phenyl ring, contributing to lipophilicity and influencing receptor binding.
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Cyano group: Enhances electronic interactions and stabilizes the chromene core through resonance.
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Benzamide group: Introduces hydrogen-bonding capabilities, critical for target engagement.
The canonical SMILES representation, COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)NC(=O)C5=CC=CC=C5OC)OC, underscores the compound’s stereoelectronic complexity.
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 492.5 g/mol | |
| IUPAC Name | N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide | |
| Topological Polar Surface Area | 103 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 |
Synthetic Methodologies and Optimization
Three-Component Condensation Reaction
The primary synthesis route involves a one-pot, three-component reaction between:
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Aldehyde derivatives: Typically aromatic aldehydes with electron-donating groups.
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Malononitrile: Serves as the cyano group source.
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Phenolic compounds: Provide the dimethoxyphenyl moiety.
Reaction conditions often employ microwave irradiation (80–120°C, 10–30 minutes) or sonication to enhance yields (70–85%) and purity (>95%). Catalysts such as piperidine or L-proline facilitate proton transfer and cyclization steps.
Post-Synthetic Modifications
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Acetylation: The benzamide group is introduced via nucleophilic acyl substitution using 2-methoxybenzoyl chloride in dichloromethane.
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Chromatographic purification: Silica gel column chromatography with ethyl acetate/hexane gradients isolates the final product.
Biological Activities and Mechanisms of Action
Antiproliferative Effects
In vitro screenings against cancer cell lines reveal potent activity:
Table 2: Cytotoxic Activity (IC₅₀ Values)
| Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|
| A549 (Lung) | 12.3 | |
| NCI-H1299 (Lung) | 14.7 | |
| A-431 (Epidermoid) | 9.8 | |
| Calu-6 (Lung) | 8.2 |
The compound exhibits 5–10× selectivity over normal fibroblast (BJ) and lung (MRC-5) cell lines , suggesting a favorable therapeutic window.
Tubulin Polymerization Inhibition
Mechanistic studies indicate binding to tubulin’s colchicine site () , disrupting microtubule assembly and triggering G2/M phase arrest. This results in:
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Mitotic catastrophe: Chromosomal missegregation and micronuclei formation .
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Apoptosis: Caspase-3/7 activation and PARP cleavage observed within 24 hours .
Antiangiogenic Activity
At nanomolar concentrations, the compound disrupts endothelial tube formation in matrigel assays, reducing capillary length by 80% . This vascular targeting activity correlates with tumor necrosis in xenograft models .
Preclinical Efficacy and Combination Therapy
In Vivo Tumor Regression
In Calu-6 lung cancer xenografts, daily oral administration (25 mg/kg) induced complete regression in 100% of mice (n=10) over 28 days . Histopathological analysis confirmed extensive necrosis without hepatotoxicity .
Synergy with Cisplatin
Co-administration with cisplatin (3 mg/kg) enhanced antitumor efficacy, achieving 40% tumor-free survival in HCT116 colon cancer models . The compound’s p53-independent mechanism circumvents resistance commonly seen with DNA-damaging agents.
Future Directions and Clinical Translation
Structural Optimization
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Electron-withdrawing substituents: Fluorine or nitro groups at the phenyl ring may improve tubulin binding .
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Prodrug derivatives: Phosphate esters to enhance aqueous solubility.
Targeted Delivery Systems
Nanoparticle formulations (e.g., PEGylated liposomes) could reduce systemic exposure and improve tumor accumulation.
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